4-Methoxy-2-methylsulfonylbenzaldehyde
Description
4-Methoxy-2-methylsulfonylbenzaldehyde is a benzaldehyde derivative with a methoxy (-OCH₃) substituent at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
4-methoxy-2-methylsulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-8-4-3-7(6-10)9(5-8)14(2,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQQJDOOBDUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276273 | |
| Record name | 4-Methoxy-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-73-9 | |
| Record name | 4-Methoxy-2-(methylsulfonyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylsulfonylbenzaldehyde typically involves the sulfonylation of 4-methoxybenzaldehyde. The reaction conditions often include the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for 4-Methoxy-2-methylsulfonylbenzaldehyde are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylsulfonylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy and sulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-Methoxy-2-methylsulfonylbenzoic acid.
Reduction: 4-Methoxy-2-methylsulfonylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-methylsulfonylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following benzaldehyde derivatives are structurally or functionally related to 4-Methoxy-2-methylsulfonylbenzaldehyde. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Benzaldehyde Derivatives
*CAS RN inferred from structural description in .
Structural and Functional Differences
- Substituent Effects: 4-Methoxy-2-methylsulfonylbenzaldehyde: The methylsulfonyl group enhances electrophilicity at the aldehyde position, making it reactive toward nucleophiles. The methoxy group directs electrophilic substitution to specific ring positions. 2-Hydroxy-4-methoxybenzaldehyde: The hydroxyl group increases acidity (pKa ~8–10) and enables hydrogen bonding, influencing solubility and biological activity. This compound is used in flavoring but has impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone . 4-Methoxy-2-methylbenzaldehyde: Lacks the sulfonyl group, reducing electrophilicity. Its higher purity (>95% GC) makes it suitable for precise synthetic applications . 4-(Methylsulfonyl)benzaldehyde: The absence of a methoxy group simplifies the electronic profile. Its crystal structure reveals intermolecular hydrogen bonds, impacting solid-state stability .
Commercial and Research Relevance
- Availability : 4-Methoxy-2-methylbenzaldehyde and 3-Methoxy-4-methylbenzaldehyde are commercially available at high purity, facilitating laboratory use .
- Research Gaps : Data on 4-Methoxy-2-methylsulfonylbenzaldehyde’s synthesis, stability, and applications are sparse, suggesting a need for further study.
Biological Activity
4-Methoxy-2-methylsulfonylbenzaldehyde (CAS No. 942474-73-9) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
4-Methoxy-2-methylsulfonylbenzaldehyde is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a benzaldehyde moiety. Its structural formula can be represented as follows:
The biological activity of 4-Methoxy-2-methylsulfonylbenzaldehyde can be attributed to several mechanisms:
- Antimicrobial Activity : It has shown significant antibacterial properties against various strains, including E. coli and MRSA, indicating potential for use in treating bacterial infections .
- Anti-inflammatory Effects : The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have reported IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating its potency compared to traditional anti-inflammatory drugs .
- Anticancer Properties : Research indicates that 4-Methoxy-2-methylsulfonylbenzaldehyde may exert antiproliferative effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives of 2-(4-methylsulfonylphenyl) indole and evaluated their antimicrobial activity. The derivatives exhibited substantial antibacterial activity with some compounds achieving over 85% growth inhibition against resistant bacterial strains like MRSA and K. pneumoniae .
- COX Inhibition : Another investigation focused on the compound's selectivity for COX-2 over COX-1, revealing that larger structural modifications enhance selectivity due to steric hindrance in the COX-1 active site. This selectivity is critical for reducing gastrointestinal side effects typically associated with non-selective COX inhibitors .
- Anticancer Activity : In vitro studies demonstrated that derivatives of 4-Methoxy-2-methylsulfonylbenzaldehyde showed significant cytotoxicity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range. The structure-activity relationship highlighted modifications that improved efficacy and reduced toxicity .
Comparative Biological Activity
The following table summarizes the biological activities of 4-Methoxy-2-methylsulfonylbenzaldehyde compared to similar compounds:
| Compound | Antimicrobial Activity | COX Inhibition (IC50 µM) | Anticancer Activity |
|---|---|---|---|
| 4-Methoxy-2-methylsulfonylbenzaldehyde | High | 0.10 - 0.31 | Significant |
| 2-(4-Methylsulfonylphenyl) indole | Moderate | 0.13 - 0.35 | Moderate |
| 4-substituted methoxybenzoyl-thiazoles | Low | Not reported | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
